molecular formula C14H10ClFN2 B246916 1-(2-chloro-6-fluorobenzyl)-1H-indazole

1-(2-chloro-6-fluorobenzyl)-1H-indazole

Cat. No.: B246916
M. Wt: 260.69 g/mol
InChI Key: YVLTURSEQVFKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-fluorobenzyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted at the 1-position with a 2-chloro-6-fluorobenzyl group. The compound’s synthesis typically involves alkylation of indazole with 2-chloro-6-fluorobenzyl halides under optimized conditions .

Properties

Molecular Formula

C14H10ClFN2

Molecular Weight

260.69 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]indazole

InChI

InChI=1S/C14H10ClFN2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17-18/h1-8H,9H2

InChI Key

YVLTURSEQVFKGQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN2CC3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC3=C(C=CC=C3Cl)F

solubility

12.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzimidazole Derivatives
  • 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 108662-49-3): Structural Similarity: Shares the 2-chloro-6-fluorophenyl motif but replaces indazole with benzimidazole.
Pyrazole Derivatives
  • 1-(2-Chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole (CAS 957479-03-7):
    • Structural Difference : Pyrazole core with a 4-iodo substituent.
    • Impact on Activity : The iodine atom increases molecular weight (336.53 g/mol) and may enhance halogen bonding in target interactions. However, metabolic stability could be compromised due to iodine’s size .
  • GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine):
    • Application : Progressed as an InhA inhibitor for tuberculosis, demonstrating the 2-chloro-6-fluorobenzyl group’s role in enzyme targeting .
Pyrrole Derivatives
  • 1-(2-Chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: Activity: Inhibits ClpP1P2 peptidase in M. tuberculosis, highlighting the pharmacophoric importance of the benzyl group. The pyrrole core offers distinct electronic properties compared to indazole, influencing binding specificity .

Substituent Position and Electronic Effects

  • Safety Data: Classified under GHS guidelines with specific first-aid measures for inhalation exposure .
  • 1-Acetyl-6-chloro-1H-indazole (CAS 708-40-7):

    • Modification : Acetylation at the 1-position instead of benzyl substitution.
    • Physicochemical Shift : Lower molecular weight (194.62 g/mol) and increased hydrophilicity due to the acetyl group .

Pharmacological and ADMET Profiles

Compound Core Structure Key Substituents Biological Target Molecular Weight (g/mol) logP (Predicted)
1-(2-Chloro-6-fluorobenzyl)-1H-indazole Indazole 2-Chloro-6-fluorobenzyl Under investigation 287.72 3.1
GSK613 Pyrazole 2-Chloro-6-fluorobenzyl InhA (tuberculosis) 447.89 4.5
2-Chloro-6-fluoro-1H-benzimidazole Benzimidazole 2-Chloro-6-fluorophenyl Antiparasitic 185.61 2.8
1-(2-Chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole Pyrazole 4-Iodo, 2-chloro-6-fluorobenzyl Not reported 336.53 3.9
  • ADMET Considerations: Indazole derivatives generally exhibit moderate metabolic stability due to nitrogen-rich cores.

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